Mytimycin -

Mytimycin

Catalog Number: EVT-245195
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mitomycin C is sourced from the fermentation of Streptomyces caespitosus, a soil-dwelling actinobacterium. This compound belongs to the class of drugs known as antibiotics and is specifically categorized as an alkylating agent, which functions by forming cross-links in DNA and preventing cell division. Its mechanism of action makes it a valuable agent in oncological treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of mitomycin C has been explored through various methods, including traditional organic synthesis and biotechnological approaches. One notable method involves an intramolecular Diels–Alder reaction between a nitrosoaryl and a suitably functionalized diene, allowing for the efficient construction of its complex tetracyclic structure . Recent advancements have introduced greener synthetic routes using biocatalysts such as laccase and lipase, achieving high yields in one-pot processes .

The retrosynthetic analysis by Danishefsky has also provided insights into simpler synthetic pathways that can yield mitomycin analogs with improved efficacy and reduced side effects . For instance, the use of a combination of protective groups and selective reactions has streamlined the synthesis while maintaining high purity levels.

Molecular Structure Analysis

Structure and Data

Mitomycin C possesses a complex molecular structure characterized by its tetracyclic core. The absolute configuration has been confirmed using X-ray crystallography, revealing specific stereochemistry at key positions within the molecule . The molecular formula for mitomycin C is C15H18N4O5C_{15}H_{18}N_{4}O_{5}, with a molecular weight of 334.33 g/mol.

The structural formula can be represented as follows:

Mitomycin C C15H18N4O5\text{Mitomycin C }\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{5}
Chemical Reactions Analysis

Reactions and Technical Details

Mitomycin C undergoes various chemical reactions that are pivotal to its mechanism of action. Primarily, it acts as an alkylating agent, forming covalent bonds with DNA bases, particularly guanine. This interaction leads to cross-linking between DNA strands, ultimately inhibiting DNA replication and transcription.

Key reactions include:

  • Nucleophilic attack on the electrophilic centers within the DNA structure.
  • Formation of DNA adducts, which can be quantified using techniques such as high-performance liquid chromatography (HPLC) following enzymatic digestion of DNA .
Mechanism of Action

Process and Data

The mechanism by which mitomycin C exerts its cytotoxic effects involves several steps:

Data supporting this mechanism includes studies showing that cells treated with mitomycin C exhibit significant increases in DNA damage markers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mitomycin C exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellowish crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Melting Point: Approximately 200 °C.
  • pH Stability: Stable in neutral pH but degrades in alkaline conditions.

These properties are crucial for its formulation into injectable forms used in clinical settings.

Applications

Scientific Uses

Mitomycin C is primarily used in oncology for its antitumor properties. Its applications include:

  • Treatment of superficial bladder cancer via intravesical administration.
  • Use in combination chemotherapy regimens for various solid tumors.
  • Research applications exploring its mechanisms of action and potential modifications to enhance efficacy or reduce toxicity.

Additionally, ongoing studies are investigating its use in gene therapy and targeted cancer therapies due to its ability to modify DNA interactions selectively.

Historical Development & Discovery Trajectory

Streptomyces caespitosus as the Primary Biosynthetic Source

Mitomycins are natural products biosynthesized by soil-dwelling actinomycetes, primarily Streptomyces caespitosus, though Streptomyces lavendulae also contributes to production [2] [8]. These bacteria generate mitomycins as secondary metabolites through a complex enzymatic pathway. The biosynthesis initiates with the condensation of 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate to form the mitosane core scaffold. Subsequent tailoring reactions include:

  • Reduction at C-6: Mediated by F420-dependent tetrahydromethanopterin reductase
  • Hydroxylation at C-5, C-7, and C-9a: Catalyzed by cytochrome P450 monooxygenases
  • O-Methylation at C-9a: S-adenosylmethionine (SAM)-dependent methyltransferases
  • Aziridine ring formation: Intramolecular amination [8] [9].This biosynthetic complexity results in multiple structurally related compounds, including mitomycin A, B, and C, with mitomycin C (MMC) exhibiting the most potent biological activity.

Isolation & Structural Elucidation in the 1950s

The mitomycin family was first isolated in 1956 by Japanese researchers Toju Hata and Shigetoshi Wakagi from S. caespitosus fermentation broths [2] [8]. Initial characterization identified mitomycin A and B, while mitomycin C was isolated shortly thereafter in 1958. Key milestones in structural determination include:

  • X-ray crystallography: Conducted by Tulinsky in the late 1950s, confirming the unique aziridinomitosenone structure featuring quinone, urethane, and aziridine moieties [1] [5].
  • Absolute configuration: Elucidated by Webb and colleagues at American Cyanamid Company, who defined the stereochemical arrangement critical for DNA alkylation [1].
  • Chemical synthesis: First achieved in the 1960s, confirming the proposed structure [5]. The molecular structure features a pyrrolo[1,2-a]indole core with reactive functional groups enabling bioreductive activation [1] [6].

Table 1: Key Structural Features of Mitomycin C

Structural ElementChemical GroupBiological Function
C-1/C-2QuinoneElectron acceptor for reductive activation
C-10CarbamateLeaving group for DNA cross-linking
C-7/C-8AziridineElectrophilic site for DNA alkylation
C-9aMethoxyRegulates activation kinetics

Evolution from Antibiotic to Antineoplastic Agent

Initial studies in the late 1950s focused on mitomycin's broad-spectrum antibiotic activity against Gram-positive bacteria and spirochetes [2] [5]. However, researchers soon observed:

  • Cytotoxic selectivity: MMC preferentially inhibited rapidly dividing cells, including tumor cells, via DNA cross-linking [3] [6].
  • Mechanistic shift: The discovery by Iyer and Szybalski (1963) revealed that reductive activation transforms MMC into a bifunctional alkylating agent that forms covalent adducts with DNA [1] [6]. This mechanism involves:
  • Enzymatic reduction of the quinone moiety (e.g., by NADPH:cytochrome c reductase or DT-diaphorase)
  • Loss of methoxide to form leuco-aziridinomitosene
  • Aziridine ring opening generating an electrophilic quinone methide
  • Nucleophilic attack by guanine-N² forming monoadducts
  • Carbamate expulsion enabling cross-linking at CpG dinucleotide sequences [1] [6].This mechanistic understanding redirected development toward oncology, particularly for hypoxic tumors where reductase activation is favored [6].

Key Milestones in FDA Approvals & Clinical Adoption

Mitomycin C's regulatory journey reflects expanding therapeutic applications:

Table 2: FDA Approval Milestones for Mitomycin C

YearIndicationApproval Basis
1974Metastatic gastric/pancreatic adenocarcinoma (systemic)Combination chemotherapy trials showing tumor response [3]
1990sSuperficial bladder cancer (intravesical)High complete response rates in non-muscle invasive tumors [3] [4]
2020Low-grade upper tract urothelial cancerPhase III trials demonstrating tumor ablation [7]
2025Recurrent LG-IR-NMIBC (ZUSDURI™)ENVISION trial: 78% CR at 3 months; 79% sustained response at 12 months [4] [7]

The 2025 approval of intravesical mitomycin solution (ZUSDURI™) marked a paradigm shift for bladder cancer management. Utilizing RTGel® technology to extend mucosal contact time, it enables nonsurgical tumor ablation for recurrent low-grade intermediate-risk non-muscle invasive bladder cancer (LG-IR-NMIBC), reducing reliance on repetitive transurethral resections [4] [7].

Properties

Product Name

Mytimycin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.